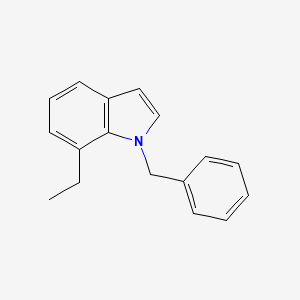

1-benzyl-7-ethyl-1H-indole

Description

Historical Trajectory and Contemporary Relevance of Indole (B1671886) Chemistry in Academic Research

The field of indole chemistry traces its origins to the mid-19th century with the investigation of the dye indigo. wikipedia.org In 1866, Adolf von Baeyer accomplished the reduction of oxindole (B195798) to indole using zinc dust, and by 1869, he had proposed a structure for the indole molecule. wikipedia.org Early interest in indole derivatives was largely driven by their importance as dyestuffs. wikipedia.org However, the 1930s marked a significant turning point as the indole nucleus was identified as a core component of many vital alkaloids, such as tryptophan and auxins, sparking intensified research that continues to this day. wikipedia.orgcreative-proteomics.com

The indole scaffold, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged structure in medicinal chemistry and life sciences due to its widespread presence in naturally occurring and biologically active compounds. nih.govirjmets.com Its unique electronic properties make it highly reactive and versatile in chemical reactions. creative-proteomics.com The development of numerous synthetic methods, including the Fischer, Leimgruber–Batcho, Bartoli, and Bischler-Möhlau syntheses, has provided access to a vast array of substituted indoles. wikipedia.orgirjmets.com This synthetic accessibility has fueled extensive research into the pharmacological potential of indole derivatives, which exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nrfhh.comrsc.orgajchem-b.com Consequently, over 40 drugs containing the indole nucleus have received FDA approval for various clinical applications, solidifying the contemporary relevance of indole chemistry in academic and industrial research. nih.govrsc.org

Core Structural Elements and Pharmacologically Relevant Features of the Indole Nucleus

The indole nucleus is an aromatic heterocyclic organic compound with the chemical formula C₈H₇N. numberanalytics.com It consists of a benzene ring fused to a five-membered, nitrogen-containing pyrrole ring. creative-proteomics.comnih.gov This fusion results in a planar, unsaturated ring system with a significant dipole moment, rendering it a polar molecule. numberanalytics.com The nitrogen atom in the pyrrole ring donates its lone pair of electrons to the aromatic system, creating a conjugated system that enhances the stability of the structure. nih.gov This electron-rich nature, particularly at the C3 position of the pyrrole ring, makes the indole nucleus susceptible to electrophilic substitution reactions. nih.govirjmets.com

The structural versatility of the indole ring allows for functionalization at multiple positions, enabling the creation of diverse chemical libraries with a wide range of pharmacological activities. numberanalytics.com The indole scaffold can mimic peptide structures and interact with various enzymes and receptors within biological systems. rsc.org This ability to interact with diverse molecular targets is a key reason for the broad spectrum of biological activities observed in indole derivatives, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. nrfhh.com The presence of the indole nucleus is a critical feature in many pharmaceuticals, contributing to their therapeutic efficacy. nih.govrsc.org

Strategic Importance of N-Substituted Indole Derivatives in Chemical Biology and Material Sciences

N-substituted indole derivatives, where the hydrogen atom on the indole nitrogen is replaced by another group, are of significant strategic importance in both chemical biology and material sciences. In chemical biology, N-substitution is a common strategy to modulate the pharmacological properties of indole-based compounds. rsc.org For instance, the introduction of a benzyl (B1604629) group at the N1 position has been shown to enhance the biological activity of certain indole analogs. rsc.org N-substituted indoles are integral components of various biologically active molecules, including neurotransmitters like melatonin (B1676174) and serotonin, which are derived from the N-substituted indole, tryptophan. pcbiochemres.com The development of novel N-substituted indole derivatives continues to be a major focus in the search for new therapeutic agents against a range of diseases, including cancer, microbial infections, and leishmaniasis. nih.govnih.gov

In the realm of material sciences, the unique electronic and photophysical properties of the indole ring make it a valuable component in the design of advanced materials. numberanalytics.comthepharmajournal.com N-substituted indole derivatives have found applications in the development of organic light-emitting diodes (OLEDs) and other electronic materials. numberanalytics.com The ability to tune the electronic properties of the indole nucleus through N-substitution allows for the rational design of materials with specific optical and electronic characteristics. irjmets.com Furthermore, the synthesis of N-substituted indoles is an active area of research, with the development of environmentally friendly and efficient catalytic methods being a key objective. sioc-journal.cn

Definitive Rationale for Advanced Academic Investigation into 1-benzyl-7-ethyl-1H-indole

The rationale for the focused academic investigation of this compound stems from the established biological significance of both the indole scaffold and N-benzyl substitution. The indole ring itself is a well-known pharmacophore present in numerous natural products and synthetic drugs with a wide array of biological activities. nih.govrsc.org Furthermore, the introduction of a benzyl group at the nitrogen atom of the indole ring has been reported to enhance the biological activities of various indole derivatives. rsc.org

The specific substitution pattern of an ethyl group at the 7-position of the indole ring in conjunction with N-benzylation presents a novel chemical entity with unexplored potential. While research exists on various substituted indoles, including N-benzyl indoles and indoles with substitutions at other positions, the unique combination in this compound warrants a dedicated study. For instance, derivatives of 1-benzyl-indole have been investigated for their potential as tyrosinase inhibitors and anticancer agents. rsc.orgrsc.org Additionally, research on related compounds such as 2-(1-benzyl-7-ethyl-1H-indol-3-yl)-2-oxo-N-(propan-2-yl)acetamide highlights the interest in this particular substitution pattern for potential biological applications. nih.gov A thorough investigation of this compound is therefore necessary to elucidate its unique chemical properties and to explore its potential applications in medicinal chemistry and other scientific fields.

Elucidating Research Objectives and Methodological Scope for the Scholarly Analysis of this compound

The primary research objective for the scholarly analysis of this compound is to comprehensively characterize its chemical and physical properties and to evaluate its potential biological activities. The methodological scope will encompass several key areas:

Synthesis and Characterization:

Development and optimization of a synthetic route to produce this compound in high purity and yield. This may involve the N-benzylation of 7-ethyl-1H-indole, which itself would need to be synthesized, potentially from a suitable precursor like ethyl 1H-indole-7-carboxylate.

Thorough characterization of the synthesized compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and potentially X-ray crystallography to confirm its molecular structure.

Physicochemical Properties:

Determination of key physical properties such as melting point, boiling point, and solubility in various solvents.

Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to understand its electronic structure, molecular orbitals (HOMO/LUMO), and reactivity.

Investigation of Biological Activity:

Screening of this compound for a range of biological activities, drawing inspiration from the known pharmacological profiles of other N-benzyl indole derivatives. This could include assays for anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. rsc.orgrsc.org

For any significant biological activity observed, further studies would be conducted to determine its potency (e.g., IC₅₀ or MIC values) and to elucidate its mechanism of action. This could involve molecular docking studies to predict its binding interactions with relevant biological targets. mdpi.com

The following table outlines the proposed research plan:

| Research Phase | Key Objectives | Methodologies |

| Synthesis & Purification | To synthesize this compound with high purity. | N-alkylation of 7-ethyl-1H-indole, column chromatography. |

| Structural Elucidation | To confirm the chemical structure of the synthesized compound. | ¹H NMR, ¹³C NMR, Mass Spectrometry, FT-IR. |

| Physicochemical Analysis | To determine the fundamental physical properties. | Melting point apparatus, solubility tests. |

| Computational Modeling | To understand the electronic properties and reactivity. | DFT calculations. |

| Biological Screening | To identify potential pharmacological activities. | In vitro assays (e.g., anticancer, antimicrobial). |

| Mechanism of Action Studies | To understand how the compound exerts its biological effects. | Enzyme inhibition assays, molecular docking. |

Structure

3D Structure

Properties

Molecular Formula |

C17H17N |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

1-benzyl-7-ethylindole |

InChI |

InChI=1S/C17H17N/c1-2-15-9-6-10-16-11-12-18(17(15)16)13-14-7-4-3-5-8-14/h3-12H,2,13H2,1H3 |

InChI Key |

XOPFKKCKIZSSOU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC2=C1N(C=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for the Academic Preparation of 1 Benzyl 7 Ethyl 1h Indole

Comprehensive Retrosynthetic Analysis of the 1-benzyl-7-ethyl-1H-indole Molecular Scaffold

A retrosynthetic analysis of this compound reveals several key bond disconnections that lead to plausible starting materials. The most logical disconnections are of the bonds formed during the indole (B1671886) ring closure and the N-alkylation step.

N-Cbenzyl Bond Disconnection : This is the most straightforward disconnection, suggesting an N-alkylation strategy. This pathway begins with the parent heterocycle, 7-ethyl-1H-indole, which can be reacted with a benzyl (B1604629) halide (e.g., benzyl bromide) in the presence of a base to form the final product. This places the synthetic challenge on the prior formation of 7-ethyl-1H-indole.

C2-C3 and N-C7a Bond Disconnections (Fischer Synthesis Logic) : This approach breaks the molecule down into precursors suitable for a Fischer indole synthesis. This would involve the reaction of a substituted phenylhydrazine (B124118) with an appropriate carbonyl compound. For the target molecule, the required hydrazine (B178648) would be N-benzyl-N-(2-ethylphenyl)hydrazine. The carbonyl partner would need to provide the C2 and C3 atoms of the indole ring, with acetaldehyde (B116499) or a synthetic equivalent being a logical choice.

N-C2 and C3-C3a Bond Disconnections (Madelung/Smith Synthesis Logic) : This disconnection points towards an intramolecular cyclization strategy. The immediate precursor would be an N-acylated-o-alkylaniline derivative. Specifically for this compound, this precursor would be N-acetyl-N-benzyl-2-ethylaniline. The synthesis involves a base-induced cyclization to form the pyrrole (B145914) ring.

N-C7a and C2-C3a Bond Disconnections (Reissert Synthesis Logic) : This strategy begins with an ortho-substituted nitroarene. For the target molecule, the starting material would be 1-ethyl-2-nitrobenzene. Condensation with diethyl oxalate (B1200264) followed by reductive cyclization would yield an indole-2-carboxylic acid derivative, which would then require N-benzylation and decarboxylation to arrive at the final product.

Each of these retrosynthetic pathways suggests a different set of starting materials and reaction conditions, highlighting the versatility available to synthetic chemists for constructing this specific indole scaffold.

Classical and Established Indole Synthesis Strategies Applicable to this compound

Several classical named reactions provide robust pathways to the indole core, each with specific advantages and challenges when applied to a 1,7-disubstituted target.

The Fischer indole synthesis is a venerable and widely used method for preparing indoles from an arylhydrazine and a carbonyl compound under acidic conditions. ambeed.com

Mechanism : The reaction proceeds through several key steps:

Formation of a phenylhydrazone from the reaction of an arylhydrazine and a ketone or aldehyde.

Tautomerization of the hydrazone to its enehydrazine form.

A researchgate.netresearchgate.net-sigmatropic rearrangement (an amino-Claisen rearrangement) of the enehydrazine to form a di-imine intermediate.

Aromatization with the loss of ammonia (B1221849) to form the indole ring.

Adaptation for this compound : A direct Fischer synthesis would be challenging as it typically yields N-unsubstituted indoles. However, a multi-step adaptation is highly feasible. rsc.org

Post-Indolization Benzylation : The most common approach involves first synthesizing 7-ethyl-1H-indole. This would be achieved by reacting 2-ethylphenylhydrazine with acetaldehyde under standard Fischer conditions (e.g., using polyphosphoric acid or zinc chloride as the acid catalyst). ambeed.com The resulting 7-ethyl-1H-indole can then be N-benzylated. This is typically achieved by deprotonating the indole nitrogen with a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of benzyl bromide or benzyl chloride. bhu.ac.in

Pre-functionalized Hydrazine : A more convergent but potentially more complex route involves the synthesis of N-benzyl-N-(2-ethylphenyl)hydrazine as the starting material. The reaction of this disubstituted hydrazine with acetaldehyde under acidic conditions would, in principle, lead directly to this compound. However, the synthesis and stability of such highly substituted hydrazines can be problematic.

A one-pot, three-component protocol based on a Fischer indolization–N-alkylation sequence has been developed, offering a rapid and straightforward route to 1,2,3-trisubstituted indoles, which could be adapted for this synthesis. rsc.org

The Madelung synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. bhu.ac.inwikipedia.org This method is particularly suited for the synthesis of N-alkylated indoles as the alkyl group can be installed on the aniline (B41778) nitrogen from the outset.

Mechanism : The reaction is initiated by the deprotonation of both the amide nitrogen and the benzylic carbon of the ortho-alkyl group by a strong base. wikipedia.org The resulting carbanion then attacks the amide carbonyl carbon in an intramolecular nucleophilic acyl substitution, forming the five-membered ring. Subsequent elimination of a water molecule (after hydrolysis) yields the indole.

Adaptation for this compound : The direct precursor for this synthesis would be N-acetyl-N-benzyl-2-ethylaniline. The synthesis of this precursor would involve the benzylation of 2-ethylaniline, followed by acetylation.

Key considerations for this method include:

Harsh Conditions : The classical Madelung synthesis requires very strong bases (e.g., sodium amide, potassium t-butoxide) and high temperatures (200-400 °C), which can limit its applicability to substrates with sensitive functional groups. bhu.ac.inwikipedia.org

Modern Variants : Milder conditions have been developed. The Smith-modified Madelung synthesis uses organolithium reagents to effect the cyclization at lower temperatures, making it more versatile. wikipedia.orgrsc.org This variant could be highly effective for preparing the target compound.

The Reissert synthesis offers another pathway, starting from an o-nitrotoluene derivative. wikipedia.org It is particularly useful for synthesizing indoles with substituents on the benzene (B151609) ring. researchgate.net

Mechanism :

The synthesis begins with the base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate to form an o-nitrophenylpyruvic ester. wikipedia.org

This intermediate undergoes reductive cyclization, typically using zinc in acetic acid or catalytic hydrogenation, where the nitro group is reduced to an amine, which then spontaneously condenses with the adjacent ketone to form the indole ring. wikipedia.org

Adaptation for this compound :

Initial Synthesis : The starting material would be 1-ethyl-2-nitrobenzene. Condensation with diethyl oxalate would yield ethyl 2-(2-nitrophenyl)-3-oxobutanoate. Reductive cyclization would then produce ethyl 7-ethyl-1H-indole-2-carboxylate.

Subsequent Modifications : This intermediate requires two further transformations. First, N-benzylation with a benzyl halide and base, as described previously, would give ethyl this compound-2-carboxylate. nih.gov Second, the ester at the C2 position must be removed. This can be achieved through hydrolysis to the carboxylic acid followed by thermal decarboxylation, which can sometimes be challenging. wikipedia.org The presence of substituents at the 7-position can sometimes lead to unexpected side products, such as quinolone derivatives, during the reduction step. thieme-connect.com

Table 1: Comparison of Classical Synthesis Strategies

| Method | Key Starting Materials | Key Reagents/Conditions | Applicability to this compound |

| Fischer Synthesis | 2-Ethylphenylhydrazine, Acetaldehyde | Acid catalyst (e.g., PPA, ZnCl₂), followed by base (e.g., NaH) and benzyl bromide | High. A reliable two-step sequence (indolization then N-alkylation). |

| Madelung Synthesis | N-acetyl-N-benzyl-2-ethylaniline | Strong base (e.g., NaNH₂, KOtBu) at high temperature; or organolithium reagents for milder conditions | Good. Direct formation of the N-benzylated product, but requires harsh conditions for the classic method. |

| Reissert Synthesis | 1-Ethyl-2-nitrobenzene, Diethyl oxalate | Base (e.g., NaOEt), then reduction (e.g., Zn/HOAc), then N-benzylation and decarboxylation | Moderate. A multi-step process with potential for side reactions and a difficult final decarboxylation step. |

Contemporary and Catalytic Approaches for the Construction of this compound

Modern synthetic chemistry has seen the development of powerful transition-metal-catalyzed reactions that offer milder conditions, higher efficiency, and broader substrate scope for indole synthesis. mdpi.comresearchgate.net

Transition metals like palladium (Pd), copper (Cu), and rhodium (Rh) are highly effective at catalyzing the C-N and C-C bond formations required for indole synthesis. researchgate.net These methods often proceed via mechanisms like reductive elimination, C-H activation, or cross-coupling reactions.

Potential Strategies for this compound :

Palladium-Catalyzed Larock Indole Synthesis : This powerful reaction involves the annulation of an alkyne with an o-haloaniline. A potential route to the target molecule could involve the reaction of N-benzyl-2-ethyl-6-iodoaniline with an acetylene (B1199291) surrogate. This method constructs the indole ring in a single, highly convergent step.

Copper-Catalyzed Cyclizations : Copper catalysts are often used for intramolecular cyclizations. For instance, a suitably substituted o-alkynyl-aniline or o-alkenyl-aniline could be cyclized to form the indole ring. A plausible precursor would be N-benzyl-2-vinyl-6-ethylaniline, which could undergo an intramolecular C-N bond formation.

Rhodium-Catalyzed C-H Activation/Annulation : Rhodium catalysts are known to mediate the reaction between anilines and alkynes to form indoles. A direct synthesis could potentially be achieved by reacting N-benzyl-2-ethylaniline with acetylene under Rh-catalysis. The catalyst would facilitate the ortho-C-H activation of the aniline and subsequent annulation with the alkyne. This approach is atom-economical and avoids the pre-functionalization required in cross-coupling methods.

Table 2: Overview of Potential Catalytic Systems

| Catalyst Type | Example Reaction | Potential Precursors | Key Advantages |

| Palladium | Larock Annulation | N-benzyl-2-ethyl-6-iodoaniline, Acetylene | High convergence, good functional group tolerance. |

| Copper | Intramolecular Cyclization | N-benzyl-2-vinyl-6-ethylaniline | Often uses inexpensive catalysts, good for C-N bond formation. |

| Rhodium | C-H Activation/Annulation | N-benzyl-2-ethylaniline, Acetylene | High atom economy, avoids pre-functionalization of the aniline ring. |

These contemporary methods represent the cutting edge of indole synthesis and offer highly efficient and elegant solutions for the preparation of complex targets like this compound.

Advanced C-H Activation Strategies for Direct Indole Ring Construction

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgnih.gov In the context of synthesizing this compound, C-H activation provides a theoretical pathway for the direct introduction of the ethyl group onto the C7 position of a 1-benzylindole precursor.

Transition-metal catalysts, particularly those based on palladium (Pd) and ruthenium (Ru), are central to these strategies. mdpi.comacs.org Ruthenium-catalyzed C-H activation, for instance, has been effectively used for the synthesis of various indole scaffolds. rsc.orgmdpi.com These reactions often employ a directing group to control the regioselectivity of the C-H functionalization. For the targeted C7-alkylation, a removable directing group might be installed on the indole nitrogen or another position to steer the metal catalyst to the desired C-H bond before being cleaved in a subsequent step.

Palladium catalysis has also been extensively studied for the C-H functionalization of indoles. nih.govbeilstein-journals.org For example, Pd(II)-catalyzed C-H arylations of free (NH) indoles have been demonstrated, where existing carbonyl groups at the C3-position can direct functionalization to the C4-position. nih.gov While the N-benzyl group is not a strong directing group for the C7 position, specific ligand and oxidant combinations can influence the site of reaction. Shi's group demonstrated a Pd(0)-catalyzed C4-arylation of N-benzylindoles using a pivaloyl directing group. nih.gov Adapting such a strategy for C7-ethylation would be a key research challenge.

The general mechanism for these transformations often involves the formation of a metallacycle intermediate after the catalyst coordinates to a directing group and activates a nearby C-H bond. Subsequent reaction with an alkylating agent and reductive elimination yields the functionalized product and regenerates the active catalyst. acs.org

Table 1: Representative C-H Activation Reactions for Indole Functionalization

| Catalyst System | Directing Group | Coupling Partner | Position | Solvent | Yield | Ref |

|---|---|---|---|---|---|---|

| [RuCl₂(p-cymene)]₂ / AgOAc | Pyrimidyl | Diphenylacetylene | C2/C3 | Water | High | mdpi.com |

| Pd(OAc)₂ / AgOAc | Formyl (C3) | Iodobenzene | C4 | Dioxane | 84% | nih.gov |

| [RuCl₂(p-cymene)]₂ / NaOAc | Pyrazolidinone | Terminal Alkynes | C2/C3 | t-AmylOH | High | acs.org |

| PdCl₂ / Cu(OAc)₂ | Pyridylmethyl (N1) | Alkene | C2 | Acetonitrile | Good | beilstein-journals.org |

Application of Photoredox Catalysis in Stereoselective Indole Syntheses

Visible-light photoredox catalysis has revolutionized organic synthesis by providing access to radical-mediated pathways under exceptionally mild conditions. researchgate.netethz.ch This approach utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive intermediates from stable precursors. beilstein-journals.orgprinceton.edu

For the synthesis of substituted indoles, photoredox catalysis is often merged with transition-metal catalysis in a dual catalytic system. beilstein-journals.orgsorbonne-universite.fr This synergistic approach can facilitate challenging transformations, such as C-H functionalization, at ambient temperatures, often using air as the terminal oxidant. beilstein-journals.orgsorbonne-universite.fr For example, Rueping and co-workers developed a dual system combining a palladium catalyst with a photoredox catalyst for the intramolecular C-H olefination to form indoles. sorbonne-universite.fr Such a method could conceivably be adapted for the intermolecular C-H ethylation of 1-benzylindole, where the photocatalyst facilitates the regeneration of the active high-valent palladium species.

While this compound is not a chiral molecule, the principles of stereoselective synthesis are a major focus of modern methods. Photoredox catalysis excels in this area, particularly when combined with chiral organocatalysts. researchgate.net This dual catalysis can achieve highly enantioselective α-alkylation of aldehydes, a reaction that proceeds via the formation of a chiral enamine which then traps a photochemically generated radical. researchgate.net Similarly, photoredox methods have been developed for the stereoselective synthesis of unnatural α-amino acid derivatives, showcasing the ability to create complex chiral structures with high fidelity. rsc.org The C3-alkylation of indoles using radical precursors generated via photoredox catalysis is also a known transformation, highlighting the potential to use such methods for installing the ethyl group, even if stereocontrol is not required for this specific target. nih.gov

Table 2: Examples of Photoredox-Catalyzed Functionalization of Indoles/Precursors

| Photocatalyst | Co-Catalyst/System | Reaction Type | Substrate | Outcome | Ref |

|---|---|---|---|---|---|

| Ir(ppy)₃ | Pd(OAc)₂ / Air | Intramolecular C-H Olefination | N-Aryl Enamine | Indole Synthesis | sorbonne-universite.fr |

| Flavin | None | C3-Alkylation | Indole | Unnatural Tryptophan | nih.gov |

| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Chiral Amine | α-Alkylation of Aldehyd | Aldehyde + Alkyl Bromide | Enantioselective C-C bond | researchgate.net |

| Ru(bpy)₃Cl₂ | Nickel Catalyst | C-H Arylation | Ether + Aryl Bromide | Dual Catalysis | sorbonne-universite.fr |

Principles of Sustainable Chemistry in the Synthesis of this compound

The principles of green chemistry are increasingly guiding academic research, aiming to design chemical processes that minimize environmental impact and improve safety. openmedicinalchemistryjournal.com The synthesis of this compound can be approached through a sustainable lens by focusing on solvent choice, catalyst efficiency, and atom economy.

Development of Solvent-Free and Aqueous Medium Synthetic Protocols

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). To this end, performing reactions in water or under solvent-free conditions is highly desirable.

Aqueous synthesis of indoles has been successfully demonstrated. nih.govbohrium.com Since many organic substrates and metal catalysts are insoluble in water, these reactions often employ surfactants, such as TPGS-750-M, to form micelles. These micelles act as nanoreactors, encapsulating the reactants and facilitating the catalytic process. bohrium.commdpi.com For instance, the palladium-catalyzed cyclization of unprotected 2-alkynylanilines to form 2-substituted indoles has been achieved in a micellar aqueous medium. bohrium.commdpi.com A Yonemitsu-type condensation to produce 3-substituted indoles has also been reported in water using a heterogeneous catalyst. acs.org

Solvent-free reactions represent another powerful green approach. openmedicinalchemistryjournal.com Mechanochemistry, which uses mechanical force (e.g., ball-milling) to drive reactions, has been used to prepare N-substituted indole-3-carboxaldehyde (B46971) oximes from the corresponding aldehydes and hydroxylamine (B1172632) hydrochloride without any solvent. nih.gov Other solvent-free methods include catalyst-free reactions under visible light irradiation or neat reactions catalyzed by substances like calcium nitrate (B79036). openmedicinalchemistryjournal.comresearchgate.net These protocols could potentially be applied to steps in the synthesis of this compound, such as the N-benzylation of 7-ethylindole.

Design and Implementation of Catalyst Reuse and Recyclability Methodologies

The ability to recover and reuse catalysts is crucial for both economic and environmental sustainability. This is most readily achieved with heterogeneous catalysts, which exist in a different phase from the reaction mixture and can be easily separated by filtration.

Several types of recyclable catalysts have been developed for indole synthesis. These include:

Supported Metal Catalysts: Palladium supported on carbon (Pd/C) or platinum on carbon (Pt/C) are classic examples used for hydrogenation reactions, including the reduction of indoles to indolines in water. nih.gov More advanced supports include zeolites and mesoporous silica (B1680970) like SBA-15, which have been used for palladium-catalyzed synthesis of functionalized indoles. researchgate.net

Hydrotalcite-Based Catalysts: A copper-aluminium hydrotalcite (CuAl–HT) catalyst has been shown to be highly active and recyclable for the synthesis of indole via intramolecular dehydrogenative N-heterocyclization. rsc.orgrsc.org

Magnetic Nanoparticles: Catalysts supported on magnetic nanoparticles, such as copper ferrite (B1171679) (CuFe₂O₄), offer a convenient method for recovery. After the reaction, the catalyst can be collected with an external magnet and reused for multiple cycles with minimal loss of activity. researchgate.net

Ionic Liquids as Catalysts: Iron-containing ionic liquids have been used as efficient and recyclable catalysts for the synthesis of C3-substituted indoles. aablocks.com

These recyclable systems could be integrated into a synthetic route for this compound, for example, by using a heterogeneous palladium catalyst for a C-H ethylation step or a recyclable acid catalyst for an indole ring-forming reaction.

Table 3: Examples of Recyclable Catalysts in Indole Synthesis

| Catalyst | Support/System | Reaction Type | Reusability | Ref |

|---|---|---|---|---|

| CuAl–HT | Hydrotalcite | Dehydrogenative Cyclization | Several cycles with stable activity | rsc.orgrsc.org |

| CuFe₂O₄ | Magnetic Nanoparticles | Alkylation of Indoles | At least 5 times | researchgate.net |

| Co–Rh Nanoparticles | Heterobimetallic NPs | Reductive Cyclization | More than 10 times | acs.org |

| [Pd]/SBA-15 | Mesoporous Silica | Cross-coupling Arylation | Recyclable | researchgate.net |

| [Dabco-C₂OH][FeCl₄] | Ionic Liquid | Friedel–Crafts type | Recyclable | aablocks.com |

Academic Considerations for Process Optimization and Scalability in this compound Synthesis

Translating a synthetic procedure from a small, exploratory scale to a larger, preparative scale presents significant challenges, even within an academic setting. researchgate.netnih.gov Issues of safety, reaction control, and purification become more acute. Continuous flow chemistry has emerged as a powerful technology to address these challenges. mdpi.comgalchimia.com

In a flow chemistry setup, reagents are pumped through a network of tubes and passed through a heated or irradiated reactor. This configuration offers superior control over reaction parameters such as temperature, pressure, and residence time compared to traditional batch reactors. mdpi.com The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat and mass transfer, which can prevent the formation of hot spots in exothermic reactions and improve the efficiency of gas-liquid reactions. galchimia.com

Several classic indole syntheses have been successfully adapted to flow conditions, including:

Fischer Indole Synthesis: High-temperature/pressure conditions in a flow reactor can dramatically reduce reaction times and increase productivity. mdpi.comresearchgate.net

Cadogan–Sundberg Indole Synthesis: The use of toxic and gaseous reagents like carbon monoxide (CO) is managed more safely and efficiently in a closed-loop flow system. galchimia.com

For the synthesis of this compound, a multi-step sequence could be designed entirely in flow. For example, a flow reactor could be used for a C-H ethylation step under high pressure, followed by an in-line purification module, and then introduction into a second reactor for N-benzylation. This approach not only improves safety and efficiency but also opens the door for automated synthesis and rapid optimization of reaction conditions. nih.gov While challenges like catalyst leaching or reactor clogging exist, modern flow chemistry platforms have developed strategies to mitigate these issues. galchimia.com

Table 4: Comparison of Batch vs. Flow for Indole Synthesis

| Reaction | Method | Temperature | Time | Yield/Productivity | Ref |

|---|---|---|---|---|---|

| Fischer Indole Synthesis | Batch | High | Hours | Moderate | researchgate.net |

| Fischer Indole Synthesis | Flow | 230 °C | ~20 seconds | 90% (9.8 g/h) | mdpi.com |

| Hemetsberger–Knittel | Batch | 140 °C | 2 hours | Good | mdpi.com |

| Hemetsberger–Knittel | Flow | 165 °C | ~1 minute | Good | mdpi.com |

| Heumann Indole Process | Batch | - | Long | - | acs.org |

| Heumann Indole Process | Flow | - | Shorter | Better Overall Yield | acs.org |

Chemical Reactivity and Derivatization Strategies for 1 Benzyl 7 Ethyl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring of 1-benzyl-7-ethyl-1H-indole

The indole ring is highly susceptible to electrophilic attack, with the C3 position being the most common site of substitution due to the stability of the resulting intermediate. The N-benzyl group can exert a modest electron-withdrawing effect, while the C7-ethyl group is weakly electron-donating. These substituents are expected to influence the regioselectivity of electrophilic aromatic substitution reactions.

Halogenation of indoles can be achieved using various reagents, and the regioselectivity is often dependent on the reaction conditions and the nature of the substituents on the indole ring. thieme-connect.com For this compound, halogenation is anticipated to occur primarily at the C3 position, the most electron-rich and sterically accessible site on the pyrrole (B145914) ring.

Common halogenating agents include N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) for chlorination, bromination, and iodination, respectively. The reaction typically proceeds through an electrophilic attack on the C3 position. In some cases, with stronger halogenating agents or in the presence of Lewis acids, substitution at the benzene (B151609) ring might be observed, although this is generally less favorable.

The control of regioselectivity in indole halogenation can be influenced by the choice of solvent and the presence of additives. For instance, the use of copper(II) halides has been shown to allow for selective halogenation at either the C2 or C3 positions of the indole ring, depending on the reaction conditions. thieme-connect.com In the case of this compound, careful optimization of reaction parameters would be crucial to achieve selective halogenation at a desired position, should an alternative to C3 substitution be required. Enzymatic halogenation using halogenases is another approach that can offer high regioselectivity, although this would require specific enzyme variants tailored to the substrate. rsc.orgnih.gov

Table 1: Predicted Outcomes of Regioselective Halogenation of this compound

| Halogenating Agent | Predicted Major Product | Predicted Minor Product(s) |

| N-Bromosuccinimide (NBS) in DMF | 3-Bromo-1-benzyl-7-ethyl-1H-indole | 2-Bromo and di-bromo derivatives |

| N-Chlorosuccinimide (NCS) in CCl4 | 3-Chloro-1-benzyl-7-ethyl-1H-indole | 2-Chloro and di-chloro derivatives |

| Iodine (I2) and KI in ethanol | 3-Iodo-1-benzyl-7-ethyl-1H-indole | Minimal side products expected |

Nitration of N-substituted indoles typically yields the 3-nitro derivative as the major product. However, the reaction is often sensitive to the conditions, and over-nitration or side reactions can occur. For this compound, nitration using a mild nitrating agent such as acetyl nitrate (B79036) (generated in situ from acetic anhydride (B1165640) and nitric acid) would be expected to favor substitution at the C3 position. The use of stronger nitrating agents like a mixture of nitric acid and sulfuric acid could lead to a mixture of isomers, including nitration on the benzyl (B1604629) group or the benzene portion of the indole ring. Studies on dimethyl 1-benzylindole-2,3-dicarboxylate have shown that nitration can lead to a mixture of 5- and 6-nitro derivatives, highlighting the influence of substituents on the regiochemical outcome. semanticscholar.org

Sulfonation of indoles is generally carried out using a sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction is reversible and thermodynamically controlled, often leading to substitution at the C2 or C3 position. For this compound, sulfonation would likely yield the 3-sulfonic acid derivative. The presence of the C7-ethyl group might slightly influence the electronic distribution, but the C3 position is expected to remain the most favorable site for electrophilic attack.

Friedel-Crafts reactions on indoles are powerful methods for introducing alkyl and acyl groups. nih.gov Acylation, typically performed with an acid chloride or anhydride in the presence of a Lewis acid catalyst, predominantly occurs at the C3 position. For this compound, reaction with acetyl chloride and aluminum chloride would be expected to yield 3-acetyl-1-benzyl-7-ethyl-1H-indole.

Friedel-Crafts alkylation of indoles can be more complex due to the potential for polyalkylation and the reactivity of the indole nucleus under acidic conditions. nih.gov However, milder conditions using alkyl halides with weaker Lewis acids or alternative methods like reaction with alcohols in the presence of a catalytic amount of a Lewis acid can provide better control. acs.org For this compound, alkylation is anticipated at the C3 position. The ethyl group at C7 is unlikely to sterically hinder the approach of the electrophile to the C3 position.

Table 2: Predicted Products of Friedel-Crafts Reactions on this compound

| Reaction Type | Reagents | Predicted Major Product |

| Acylation | Acetyl chloride, AlCl3 | 1-(1-Benzyl-7-ethyl-1H-indol-3-yl)ethan-1-one |

| Alkylation | Benzyl bromide, SnCl4 | 1-Benzyl-3-benzyl-7-ethyl-1H-indole |

Investigation of Nucleophilic Reaction Pathways at Key Positions of this compound

While electrophilic substitution is the dominant mode of reactivity for indoles, nucleophilic reactions are also possible, particularly at the C2 position. This can be achieved by deprotonation at C2 using a strong base like n-butyllithium, followed by reaction with an electrophile. For this compound, treatment with n-butyllithium would likely result in lithiation at the C2 position, creating a nucleophilic center that can then be derivatized. For example, reaction with an alkyl halide or a carbonyl compound would introduce a substituent at the C2 position.

Oxidative Transformations and Their Impact on the Indole Nucleus and Ethyl Substituent of this compound

The indole nucleus can be susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Strong oxidizing agents can lead to the cleavage of the pyrrole ring. However, milder oxidation can lead to the formation of oxindoles or other oxidized indole derivatives. For this compound, controlled oxidation could potentially target the C2 or C3 position.

The ethyl group at the C7 position is also a potential site for oxidation. Under certain conditions, benzylic oxidation could occur, converting the ethyl group into a 1-hydroxyethyl or an acetyl group. This would provide a handle for further functionalization of the benzene portion of the indole ring.

Reductive Chemical Pathways of the this compound System

Reduction of the indole ring system can be achieved through various methods. Catalytic hydrogenation over platinum or palladium can reduce the pyrrole ring to yield an indoline. For this compound, this would result in the formation of 1-benzyl-7-ethylindoline. It is also possible that under more vigorous hydrogenation conditions, the N-benzyl group could be cleaved (hydrogenolysis) to yield 7-ethylindoline.

Chemical reduction using reagents like sodium in liquid ammonia (B1221849) (Birch reduction) can also be employed to reduce the benzene ring of the indole nucleus. The N-benzyl group can also be removed reductively, for example, by using sodium in liquid ammonia or through catalytic transfer hydrogenation.

Advanced Functional Group Interconversions of Substituents on this compound

The substituents on the this compound core, namely the benzyl and ethyl groups, offer avenues for further chemical modification. Functional group interconversion (FGI) strategies can be employed to introduce diverse functionalities, thereby expanding the molecular complexity and potential applications of the scaffold.

The ethyl group at the C7 position can undergo oxidation to introduce carbonyl functionalities. For instance, selective oxidation could yield a 7-acetyl or 7-formyl derivative, which are valuable precursors for subsequent reactions. Conversely, the benzylic methylene (B1212753) of the N-benzyl group is also susceptible to oxidation.

The N-benzyl group itself can be a target for modification or removal. rsc.org Catalytic hydrogenation can cleave the N-benzyl bond, yielding the corresponding N-H indole. This deprotection can be crucial for subsequent N-functionalization or for accessing biological targets where a free N-H is preferred. rsc.org

Furthermore, if other functional groups were present on the indole ring, a wide array of interconversions would be possible. For example, a nitro group could be reduced to an amine, an ester could be hydrolyzed to a carboxylic acid or reduced to an alcohol, and a ketone could be converted to an amine via reductive amination. rsc.org These transformations are standard in organic synthesis and would be applicable to derivatives of this compound.

Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr To utilize these reactions, this compound would first need to be halogenated, typically at a position amenable to subsequent coupling, such as C2, C3, C4, or C6. The resulting halo-indole derivative can then serve as a substrate in various palladium-catalyzed cross-coupling reactions. researchgate.netbohrium.com

Strategic Applications of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most versatile methods for creating C(sp²)–C(sp²) bonds, pairing an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. rsc.org For a halogenated derivative of this compound, this reaction would enable the introduction of a wide range of aryl and heteroaryl substituents.

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields. rsc.orgnih.gov For instance, the coupling of a bromo- or iodo-1-benzyl-7-ethyl-1H-indole with an arylboronic acid could be catalyzed by systems like Pd(OAc)₂ with a phosphine (B1218219) ligand such as SPhos or XPhos, using a base like K₃PO₄ in a dioxane/water solvent system. nih.gov The specific position of the halogen on the indole ring will influence reactivity, with iodides generally being more reactive than bromides. nih.gov

The Suzuki-Miyaura reaction is highly valued for its broad functional group tolerance, allowing for the synthesis of complex biaryl structures that are prevalent in pharmaceuticals and materials science. rsc.orgmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Haloindoles This table presents generalized conditions and representative examples from literature on related indole compounds, as specific data for this compound is not available.

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Reference |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | Reflux | (4-methoxyphenyl)boronic acid | rsc.org |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / H₂O | 100 | Arylboronic acid | nih.gov |

Mechanistic Insights into Heck and Sonogashira Coupling Reactions

Heck Coupling: The Heck reaction forms a new carbon-carbon bond by coupling an aryl or vinyl halide with an alkene. For a halogenated this compound, this would allow for the introduction of various alkenyl substituents. The catalytic cycle typically involves the oxidative addition of the haloindole to a Pd(0) catalyst, followed by alkene insertion, β-hydride elimination, and reductive elimination to regenerate the catalyst. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming C(sp²)–C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is typically co-catalyzed by palladium and copper complexes. libretexts.orgwikipedia.org The mechanism involves two interconnected catalytic cycles. libretexts.org In the palladium cycle, oxidative addition of the haloindole to the Pd(0) catalyst is followed by transmetalation from the copper acetylide intermediate. Reductive elimination then yields the alkynylated indole and regenerates the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper acetylide species. libretexts.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. libretexts.orgwikipedia.orgmdpi.commdpi.com

Development of Buchwald-Hartwig Amination Protocols for N-Substituted Indoles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. nih.govuwindsor.ca This reaction is a cornerstone of modern synthetic chemistry for preparing arylamines. researchgate.net

For N-substituted indoles like this compound, which lack the acidic N-H proton, the Buchwald-Hartwig amination can be applied to a halogenated derivative to introduce various amino groups at different positions on the indole core. ursinus.edu The absence of the N-H proton simplifies the reaction by preventing competitive N-arylation of the indole nitrogen itself, which can be a challenge with unprotected indoles. nih.govursinus.edu

The development of specialized ligands, such as those from the Buchwald and Hartwig groups (e.g., XantPhos, BINAP), has been crucial for the high efficiency and broad scope of this reaction, allowing for the coupling of a wide variety of amines (primary, secondary, anilines, etc.) with aryl halides under relatively mild conditions. uwindsor.ca The choice of base is also critical, with common choices including sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃). nih.gov

Development of Stereoselective Derivatization Methodologies for Analogues of this compound

Introducing stereocenters into the analogues of this compound can be achieved through various stereoselective methodologies. While the indole core is planar and achiral, derivatization can create chiral molecules with significant potential in medicinal chemistry.

One approach is the enantioselective functionalization of the indole ring. For instance, transition-metal catalyzed hydroarylation of dienes with the indole can create chiral alkyl substituents. chinesechemsoc.org Nickel-catalyzed reactions have shown promise in the regio- and enantioselective hydroarylation of 1,3-dienes with indoles. chinesechemsoc.org

Another strategy involves the stereoselective functionalization of substituents already present. For example, if a ketone were introduced at the C7-position (via oxidation of the ethyl group), it could be asymmetrically reduced to a chiral alcohol.

Furthermore, if the indole nitrogen were de-benzylated, the resulting N-H indole could participate in enantioselective N-alkylation reactions. mdpi.com Catalytic methods using chiral ligands can direct the addition of alkyl groups to the nitrogen atom with high enantioselectivity. mdpi.com The steric hindrance from the C7-ethyl group might influence the stereochemical outcome of such reactions. mdpi.com

Finally, directing groups can be employed to achieve stereoselective C-H functionalization at specific positions of the indole ring. nih.govrsc.org Rhodium catalysts, for example, have been used for the stereoselective C2-dienylation of indoles, where a directing group guides the catalyst to the desired position and influences the stereochemistry of the product. nih.govrsc.org

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 1 Benzyl 7 Ethyl 1h Indole

In-depth Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the intricate molecular framework of organic compounds. For 1-benzyl-7-ethyl-1H-indole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide an unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to provide key information about the number of different types of protons and their neighboring environments. The ethyl group at the 7-position would exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), likely in the upfield region of the spectrum. The benzylic methylene protons (N-CH₂) are expected to appear as a sharp singlet. orgsyn.org The aromatic region would be complex, showing signals for the protons on the indole (B1671886) ring and the benzyl (B1604629) group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum, often acquired with proton decoupling, would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the carbon's hybridization and electronic environment. The carbons of the ethyl group would appear at the higher field, while the aromatic carbons of the indole and benzyl moieties would resonate at the lower field. The benzylic methylene carbon would be identifiable in the aliphatic region.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR could provide valuable information about the electronic environment of the indole nitrogen atom. The chemical shift of the nitrogen would be influenced by the electron-donating ethyl group and the electron-withdrawing benzyl group, offering insights into the electronic character of the heterocyclic ring.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl-CH₃ | 1.3 - 1.5 | Triplet | ~7.5 |

| Ethyl-CH₂ | 2.8 - 3.0 | Quartet | ~7.5 |

| Benzyl-CH₂ | 5.3 - 5.5 | Singlet | - |

| Indole & Benzyl Aromatic-H | 6.5 - 7.8 | Multiplet | - |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Ethyl-CH₃ | 14 - 16 |

| Ethyl-CH₂ | 22 - 25 |

| Benzyl-CH₂ | 50 - 52 |

| Indole & Benzyl Aromatic-C | 100 - 140 |

Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra and for establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between the methyl and methylene protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the placement of the benzyl group on the indole nitrogen and the ethyl group at the C7 position by observing correlations between the benzylic protons and indole ring carbons, and between the ethyl protons and adjacent indole carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. NOESY would show correlations between the benzylic protons and the H-7 proton of the indole ring, confirming their spatial proximity.

Vibrational Analysis using Infrared (IR) and Raman Spectroscopy Techniques

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule. The indole ring itself has characteristic vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. Aromatic ring vibrations are often strong in Raman spectra.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-N Stretch | 1300 - 1350 | Medium |

Elucidation of Electronic Transitions via Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is characterized by the wavelengths of maximum absorption (λmax). The UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol, would be expected to show absorptions arising from π→π* transitions within the indole and benzyl aromatic systems.

Predicted UV-Vis Absorption Maxima for this compound

| Solvent | Predicted λmax (nm) | Associated Transition |

| Ethanol | ~220, ~280 | π→π* |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Electron Ionization (EI-MS): This hard ionization technique typically leads to extensive fragmentation. The molecular ion peak (M⁺) would confirm the molecular weight. A prominent fragment would be expected from the cleavage of the benzyl group, resulting in a stable tropylium (B1234903) cation (m/z 91). Another significant fragmentation pathway would involve the loss of the ethyl group.

Electrospray Ionization (ESI-MS): This soft ionization technique is less likely to cause fragmentation and would primarily show the protonated molecule [M+H]⁺, providing a clear determination of the molecular weight. rsc.org This is particularly useful for confirming the molecular formula.

Predicted Mass Spectrometry Data for this compound

| Technique | Ion | Predicted m/z | Significance |

| ESI-MS | [M+H]⁺ | 236 | Molecular Weight Confirmation |

| EI-MS | M⁺ | 235 | Molecular Ion |

| EI-MS | [M-C₇H₇]⁺ | 144 | Loss of Benzyl Group |

| EI-MS | [C₇H₇]⁺ | 91 | Tropylium Cation |

| EI-MS | [M-C₂H₅]⁺ | 206 | Loss of Ethyl Group |

Utilization of High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) stands as a powerful analytical technique for the precise determination of the elemental composition of a molecule. Unlike low-resolution mass spectrometry, which provides nominal mass-to-charge ratios (m/z), HRMS can measure m/z values to four or more decimal places. This high level of precision allows for the calculation of a unique elemental formula, as very few combinations of atoms will have the same exact mass.

For this compound (C₁₇H₁₇N), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS analysis would involve ionizing the sample, typically using a soft ionization technique such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), followed by analysis in a high-resolution mass analyzer like a time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer.

The experimentally determined m/z value of the molecular ion (e.g., [M+H]⁺) is then compared to the theoretical value. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed elemental formula, thereby confirming the molecular identity of this compound.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₇H₁₇N |

| Ionization Mode | ESI+ |

| Adduct | [M+H]⁺ |

| Theoretical m/z | 236.1434 |

| Experimental m/z | Data not available |

| Mass Error (ppm) | Data not available |

This table is for illustrative purposes only, as specific experimental data for this compound was not found in the reviewed literature.

Solid-State Structural Determination of this compound via X-ray Crystallography

The process involves growing a single, high-quality crystal of this compound. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, which in turn reveals the precise location of each atom.

The resulting crystallographic data would provide definitive proof of the connectivity of the 1-benzyl and 7-ethyl substituents to the indole core. It would also reveal the rotational conformation of the benzyl and ethyl groups relative to the indole plane.

Despite the power of this technique, a search of crystallographic databases and the scientific literature did not yield any published single-crystal X-ray diffraction data for this compound. Therefore, specific details regarding its crystal system, space group, and unit cell dimensions are not available. A representative table of the type of data that would be obtained from such an analysis is provided for illustrative purposes.

Table 2: Illustrative X-ray Crystallography Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₇H₁₇N |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules/unit cell) | Data not available |

| Calculated Density (g/cm³) | Data not available |

This table is for illustrative purposes only, as specific experimental data for this compound was not found in the reviewed literature.

Computational Chemistry and Theoretical Studies of 1 Benzyl 7 Ethyl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energetic properties, which are crucial for predicting chemical reactivity and spectroscopic signatures.

Density Functional Theory (DFT) has become a standard and reliable method in computational chemistry for studying the electronic structure of molecules. For 1-benzyl-7-ethyl-1H-indole, DFT calculations, particularly using hybrid functionals like B3LYP with a Pople-style basis set such as 6-31G(d,p), are employed to determine its most stable three-dimensional structure. aun.edu.egnih.gov

Geometry Optimization: This process computationally finds the lowest energy arrangement of atoms, corresponding to the equilibrium geometry of the molecule. The optimization provides precise data on bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the planarity of the indole (B1671886) ring and the specific spatial orientations of the benzyl (B1604629) and ethyl substituents.

Conformational Analysis: The rotation around single bonds, specifically the N-CH₂ bond of the benzyl group and the C-CH₂ bond of the ethyl group, gives rise to different conformers. A Potential Energy Surface (PES) scan can be performed by systematically rotating these dihedral angles to map the energy landscape. tandfonline.com This analysis identifies the lowest-energy conformers (global and local minima) and the energy barriers (transition states) that separate them, providing insight into the molecule's flexibility.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated via DFT) Note: This data is representative and intended for illustrative purposes.

| Parameter | Bond/Angle | Value |

| Bond Lengths | ||

| N1-C2 | 1.38 Å | |

| C7-C(ethyl) | 1.51 Å | |

| N1-C(benzyl) | 1.47 Å | |

| Bond Angles | ||

| C2-N1-C9 | 108.5° | |

| C7-C6-C5 | 120.1° | |

| N1-C(benzyl)-C(phenyl) | 112.0° | |

| Dihedral Angle | ||

| C2-N1-C(benzyl)-C(phenyl) | ~75° |

While DFT is highly efficient, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for certain properties. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding, are used to obtain benchmark energetic data and precise spectroscopic predictions.

For this compound, these high-level calculations can be used to:

Refine Energetics: Calculate relative energies of different conformers with high precision to confirm the findings from DFT.

Predict Spectra: Simulate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. mdpi.com Comparing these theoretical spectra with experimental data can help validate the computed structure. scirp.org

Table 2: Representative Comparison of Relative Conformational Energies (kcal/mol) Note: This data is hypothetical and for illustrative purposes.

| Conformer | DFT (B3LYP/6-31G(d,p)) | Ab Initio (MP2/cc-pVTZ) |

| Global Minimum | 0.00 | 0.00 |

| Local Minimum 1 | 1.85 | 2.10 |

| Local Minimum 2 | 3.20 | 3.55 |

| Transition State | 5.50 | 6.10 |

Molecular Dynamics Simulations for Investigating Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, which is essential for understanding how this compound behaves in a realistic environment, such as in a solvent. nih.govresearchgate.net An MD simulation numerically solves Newton's equations of motion for the system, tracking the trajectories of all atoms.

This technique allows for the investigation of:

Conformational Landscapes: By simulating the molecule for nanoseconds or longer, MD can explore a wide range of accessible conformations and determine the probability of their occurrence, offering a more comprehensive view than static PES scans.

Intermolecular Interactions: MD simulations explicitly model interactions between the solute (this compound) and solvent molecules or other solutes. This is crucial for understanding solvation effects and how the molecule might bind to a biological target, such as a protein active site. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ijpsr.com For analogues of this compound, QSAR can be a powerful tool in drug discovery to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For a series of this compound analogues, these descriptors can be categorized as:

Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges. jksus.org

Steric: Molecular volume, surface area, ovality.

Topological: Indices that describe molecular branching and connectivity.

Hydrophobic: LogP (the logarithm of the octanol-water partition coefficient).

Once calculated, a crucial step is optimal feature selection . Techniques like Genetic Algorithms or stepwise regression are used to identify the subset of descriptors that has the strongest correlation with biological activity, preventing overfitting and creating a more robust model. jksus.org

Table 3: Example Molecular Descriptors for a Hypothetical Series of Analogues Note: This data is for illustrative purposes only.

| Analogue | LogP | Molecular Weight | Dipole Moment (Debye) | HOMO Energy (eV) |

| This compound | 4.8 | 247.34 | 1.5 | -5.2 |

| Analogue A (7-propyl) | 5.3 | 261.37 | 1.6 | -5.1 |

| Analogue B (4'-fluoro-benzyl) | 4.9 | 265.33 | 2.5 | -5.4 |

| Analogue C (7-methyl) | 4.3 | 233.31 | 1.4 | -5.15 |

Developing a predictive QSAR model requires rigorous validation to ensure its reliability. The dataset of analogues is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive power on external data. pharmacophorejournal.com

Key validation protocols include:

Internal Validation: Techniques like leave-one-out cross-validation are performed on the training set. The resulting cross-validated correlation coefficient (q²) indicates the model's robustness. A high q² value (e.g., > 0.6) is desirable. ijpsr.com

External Validation: The model's ability to predict the activity of the compounds in the test set is evaluated. The predictive correlation coefficient (R²pred) is a key metric; a value > 0.6 is generally considered indicative of a good predictive model. jksus.org

Y-scrambling: The biological activity data is randomly shuffled multiple times to build new models. A valid model should show very low correlation coefficients for the scrambled data, confirming that the original correlation is not due to chance. nih.gov

Table 4: Typical Statistical Validation Parameters for a Predictive QSAR Model Note: These values represent criteria for a statistically robust model.

| Statistical Parameter | Symbol | Acceptable Value | Description |

| Coefficient of Determination | R² | > 0.8 | Measures the goodness-of-fit for the training set. |

| Cross-Validated R² | q² | > 0.6 | Measures the model's internal predictive ability. |

| Predictive R² (Test Set) | R²pred | > 0.6 | Measures the model's ability to predict external data. |

| Standard Deviation of Error | s | Low | Indicates the precision of the model's predictions. |

Principles of Ligand-Based and Structure-Based Drug Design Applied to the this compound Scaffold

Drug design strategies for indole derivatives like this compound often employ both ligand-based and structure-based approaches to identify and optimize lead compounds. Ligand-based methods are utilized when the three-dimensional structure of the biological target is unknown, relying on the information from a set of known active ligands. mdpi.com Conversely, structure-based design is applicable when the target's structure has been elucidated, often through techniques like X-ray crystallography or NMR spectroscopy.

Pharmacophore modeling is a cornerstone of ligand-based drug design, identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. mdpi.com For the this compound scaffold, a hypothetical pharmacophore model can be generated based on its potential interactions with a target protein.

A plausible pharmacophore model for a series of compounds including this compound might include features such as a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and an aromatic ring. mdpi.com The indole nitrogen can act as a hydrogen bond donor, while the aromatic rings of the indole and benzyl moieties provide hydrophobic and π-π stacking interactions. mdpi.com The ethyl group at the 7-position contributes to the hydrophobic character of the molecule.

Table 1: Hypothetical Pharmacophore Features for this compound

| Feature Type | Location on Scaffold | Potential Interaction |

| Aromatic Ring (AR) | Indole Core | π-π stacking with aromatic residues |

| Aromatic Ring (AR) | Benzyl Group | Hydrophobic and aromatic interactions |

| Hydrophobic (H) | Ethyl Group | van der Waals interactions |

| Hydrogen Bond Donor (HBD) | Indole N-H (if unsubstituted) | Interaction with acceptor groups on the target |

This table presents a hypothetical model and would require experimental validation.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. ajchem-a.com For this compound, docking simulations can be performed against various potential biological targets, such as protein kinases or G-protein coupled receptors, which are known to be modulated by indole derivatives. nih.govmdpi.com

In a hypothetical docking study, this compound could be docked into the active site of a protein kinase. The simulation might predict that the indole scaffold forms key hydrogen bonds with the hinge region of the kinase, a common binding mode for kinase inhibitors. The benzyl and ethyl groups would likely occupy hydrophobic pockets within the active site, contributing to the binding affinity.

Table 2: Hypothetical Molecular Docking Results of this compound with a Protein Kinase Target

| Parameter | Value | Interpretation |

| Binding Energy (kcal/mol) | -8.5 | Favorable binding affinity |

| Key Interacting Residues | Valine, Alanine, Leucine | Hydrophobic interactions |

| Hydrogen Bond Interactions | Amide backbone of hinge region | Anchoring of the ligand |

These are simulated results and require experimental verification.

Theoretical Prediction of Reaction Mechanisms and Transition States in this compound Synthetic Pathways

Computational chemistry can also be employed to elucidate the mechanisms of chemical reactions, including the synthesis of this compound. A common synthetic route involves the N-alkylation of 7-ethyl-1H-indole with benzyl bromide. nih.gov

Theoretical calculations, such as Density Functional Theory (DFT), can be used to model the reaction pathway. These calculations can determine the energies of reactants, products, and, crucially, the transition state. By mapping the potential energy surface, the activation energy for the reaction can be calculated, providing insights into the reaction kinetics.

For the N-benzylation of 7-ethyl-1H-indole, the reaction is expected to proceed via an SN2 mechanism. The indole nitrogen acts as a nucleophile, attacking the benzylic carbon of benzyl bromide and displacing the bromide ion. DFT calculations could predict the geometry of the transition state, where the N-C bond is partially formed and the C-Br bond is partially broken.

Table 3: Hypothetical DFT Calculation Results for the N-benzylation of 7-ethyl-1H-indole

| Parameter | Calculated Value (kJ/mol) | Significance |

| Activation Energy (Ea) | 75 | Predicts a moderate reaction rate at room temperature |

| Reaction Enthalpy (ΔH) | -50 | Indicates an exothermic reaction |

These values are theoretical predictions and would need to be confirmed by experimental kinetic studies.

Research Avenues in Biological Activity and Medicinal Chemistry of 1 Benzyl 7 Ethyl 1h Indole Analogues

General Academic Perspectives on Indole (B1671886) Derivatives in Modern Drug Discovery Research

Indole derivatives represent a significant class of heterocyclic compounds in the field of medicinal chemistry, largely due to their wide-ranging pharmacological activities. mdpi.comjchr.org The indole scaffold's unique property of mimicking protein structures allows it to bind reversibly to various enzymes and receptors, making it a valuable starting point for the development of novel therapeutic agents. ijpsr.comresearchgate.net Researchers have successfully developed indole-based compounds with anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties, among others. mdpi.comjchr.orgresearchgate.net

The therapeutic potential of these derivatives has spurred considerable research into both their synthesis and biological evaluation. jchr.orgijpsr.com For instance, in oncology, indole derivatives have been designed to target key proteins like tubulin and protein kinases. mdpi.com In the realm of infectious diseases, they have shown efficacy against drug-resistant bacteria by disrupting bacterial membranes and inhibiting biofilm formation. mdpi.com Furthermore, the well-known nonsteroidal anti-inflammatory drug (NSAID) Indomethacin features an indole core, highlighting the scaffold's long-standing importance in medicine. mdpi.com The continuous exploration of indole analogues is driven by the quest for new drugs with improved efficacy and reduced side effects. researchgate.netbohrium.com

In Vitro Screening Methodologies for Exploring Potential Biological Interactions of 1-benzyl-7-ethyl-1H-indole Derivatives

To uncover the therapeutic potential of novel this compound analogues, a systematic in vitro screening process is essential. This typically involves a series of assays designed to assess the compound's interaction with specific biological targets and its effects on cellular functions.

Conceptual Frameworks for Receptor Binding Assays

Receptor binding assays are fundamental in drug discovery for determining how a compound (ligand) interacts with its target receptor. nih.govmtoz-biolabs.com These assays are crucial for screening large numbers of compounds to identify those with high affinity for a specific receptor. researchgate.net The basic principle involves incubating a source of the receptor (e.g., cell membranes or purified protein) with a labeled ligand (often radiolabeled or fluorescently tagged). nih.govlabome.com

There are several types of receptor binding assays:

Saturation Assays: These are used to determine the affinity (expressed as the dissociation constant, Kd) of a labeled ligand for its receptor and the concentration of receptors (Bmax) in a given tissue or cell preparation. nih.govresearchgate.net

Competition Assays: These assays measure the ability of an unlabeled test compound, such as a this compound analogue, to displace the labeled ligand from the receptor. The results are used to calculate the inhibitory concentration (IC50), which is the concentration of the test compound that displaces 50% of the labeled ligand. From the IC50, the inhibition constant (Ki) can be derived, providing a measure of the unlabeled ligand's affinity for the receptor. nih.govnih.gov

Kinetic Assays: These experiments measure the rate at which a ligand associates with and dissociates from the receptor, providing insights into the binding dynamics. labome.com

The choice of assay format, such as filtration or scintillation proximity assay (SPA), depends on the nature of the receptor and ligand. nih.gov

| Assay Type | Primary Measurement | Key Parameters Determined | Application |

|---|---|---|---|

| Saturation Assay | Binding of increasing concentrations of a labeled ligand to a receptor. | Dissociation constant (Kd), Maximum binding capacity (Bmax). nih.govresearchgate.net | Characterizing the affinity and density of a specific receptor. |

| Competition Assay | Displacement of a labeled ligand by an unlabeled test compound. | Inhibitory concentration (IC50), Inhibition constant (Ki). nih.govnih.gov | Screening and ranking the affinity of new compounds. |

| Kinetic Assay | Rate of association and dissociation of a ligand. | Association rate constant (kon), Dissociation rate constant (koff). | Understanding the dynamics of ligand-receptor interaction. |

Methodological Approaches for Enzyme Inhibition Assays

Enzyme inhibition assays are critical for identifying molecules that can modulate the activity of a specific enzyme, a common strategy in drug development. biobide.comwikipedia.org These assays measure the rate of an enzymatic reaction in the presence and absence of a potential inhibitor. thermofisher.com